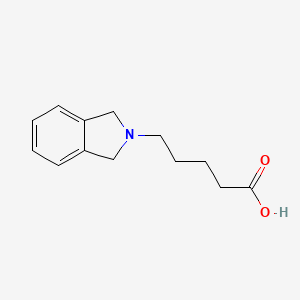

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid

CAS No.: 312606-96-5

Cat. No.: VC2417762

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312606-96-5 |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 5-(1,3-dihydroisoindol-2-yl)pentanoic acid |

| Standard InChI | InChI=1S/C13H17NO2/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2,(H,15,16) |

| Standard InChI Key | MAIUSPSELRFJHV-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2CN1CCCCC(=O)O |

| Canonical SMILES | C1C2=CC=CC=C2CN1CCCCC(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(1,3-Dihydroisoindol-2-yl)pentanoic acid features a bicyclic isoindoline core structure with a five-carbon carboxylic acid chain attached to the nitrogen atom. The molecule represents an interesting hybrid structure combining aromatic and aliphatic regions, which contributes to its unique physicochemical properties and potential biological interactions . The molecular structure consists of a benzene ring fused to a five-membered nitrogen-containing ring (the isoindoline component) connected to a flexible pentanoic acid chain .

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties that define its behavior in various environments and influence its potential applications. Table 1 summarizes these key properties based on computational and experimental data.

The negative XLogP3-AA value (-0.7) indicates the compound has relatively low lipophilicity, suggesting better solubility in aqueous environments than in lipid membranes. The presence of one hydrogen bond donor and three acceptors provides moderate capacity for hydrogen bonding interactions with biological targets or in solution .

Synonyms and Identifiers

Biological Activity and Applications

Structure-Activity Considerations

The compound's structure suggests potential interactions with biological targets through several mechanisms. The isoindoline moiety provides a relatively rigid, planar surface that could engage in π-stacking interactions with aromatic amino acid residues in proteins or with nucleic acid bases. Meanwhile, the pentanoic acid chain offers flexibility for adapting to binding pockets, with the terminal carboxylic acid group providing opportunities for hydrogen bonding and ionic interactions with positively charged regions of target proteins .

Related Compounds

Hydrochloride Salt Form

A closely related compound is the hydrochloride salt of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid. This derivative has different physicochemical properties compared to the parent compound.

| Property | Value | Reference |

|---|---|---|

| PubChem CID | 46735933 | |

| Chemical Name | 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride | |

| Molecular Formula | C13H17NO2·HCl | |

| Molecular Weight | 255.74 g/mol | |

| CAS Number | 1185300-75-7 |

Other Structural Analogs

Several structurally related compounds have been identified that share the isoindoline core structure but feature different substitution patterns or additional functional groups. These include:

-

(S)-5-[(1,3-Dihydro-isoindol-2-ylmethyl)-amino]-3-(2-{3-[(4-methyl-furazan-3-ylmethyl)-amino]-2-oxo-2H-pyrazin-1-yl}-butyrylamino)-4-oxo-pentanoic acid (PubChem CID 44389347) - a significantly more complex molecule incorporating the isoindoline motif

-

(2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid (PubChem CID 11100670) - which features a similar carbon chain length but incorporates a phthalimide (1,3-dioxoisoindoline) group instead of the 1,3-dihydroisoindoline

These structural relatives could provide valuable insights into structure-activity relationships, potentially guiding future research on optimizing the biological activity of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid and related compounds.

Research Gaps and Future Directions

Limitations in Current Knowledge

Despite its identified potential as a Staphylococcus DNA helicase inhibitor, significant knowledge gaps exist regarding 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid:

These gaps represent important opportunities for future research to more fully characterize this compound and explore its potential applications.

Promising Research Directions

Several promising research avenues could advance understanding of this compound:

-

Detailed biochemical studies investigating binding modes to DNA helicases from various bacterial species

-

Synthesis and testing of structural derivatives to optimize activity and selectivity

-

Combination studies with established antibiotics to identify potential synergistic effects

-

Development of drug delivery systems to enhance bioavailability if therapeutic applications prove promising

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume